
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as MPEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several physiological and pathological processes in the central nervous system.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone and its derivatives have been studied for their synthesis methods and potential antimicrobial activity. Research has explored various synthesis techniques and the resulting compounds' effectiveness against bacteria and fungi. For example, Patel, Agravat, and Shaikh (2011) investigated the synthesis of pyridine derivatives and their antimicrobial properties, which may be related to compounds structurally similar to 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone (Patel, Agravat, & Shaikh, 2011).
Antiarrhythmic and Antihypertensive Effects
The compound has also been studied for its potential antiarrhythmic and antihypertensive effects. Research by Malawska et al. (2002) on pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to this compound, revealed significant antiarrhythmic and antihypertensive activities, indicating potential therapeutic applications (Malawska et al., 2002).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of similar compounds. For instance, Zhang Hong-ying (2012) examined derivatives for their role in improving learning and memory dysfunction in mice, suggesting a potential area of application for related compounds like 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone in neurology and cognitive disorders (Zhang Hong-ying, 2012).
Antiallergy and Antibacterial Agents
This compound's potential as an antiallergy and antibacterial agent has been explored, with research indicating promising results. For example, Walsh, Franzyshen, and Yanni (1989) synthesized related piperidine derivatives and evaluated them for antiallergy activity, finding some compounds with potent effects (Walsh, Franzyshen, & Yanni, 1989).
Potential Applications in Osteoporosis and Cancer Treatment
The compound and its derivatives have potential applications in osteoporosis and cancer treatment. Hutchinson et al. (2003) identified derivatives as potent antagonists of the alpha(v)beta(3) receptor, which is significant for bone turnover and cancer metastasis (Hutchinson et al., 2003).
Insecticidal Properties
Research has also shown that pyridine derivatives, similar to 1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, possess insecticidal properties. Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized and tested various pyridine derivatives for their toxicity against certain insects, highlighting another potential application area (Bakhite et al., 2014).
Propriétés
IUPAC Name |
1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-14-9-17-10-15(18-14)23-13-5-4-8-20(11-13)16(21)12-19-6-2-3-7-19/h2-3,6-7,9-10,13H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPZOJQCHQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

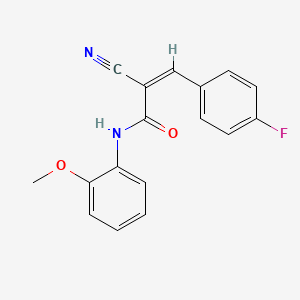
![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)
![(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)
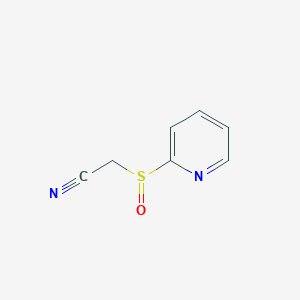
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)

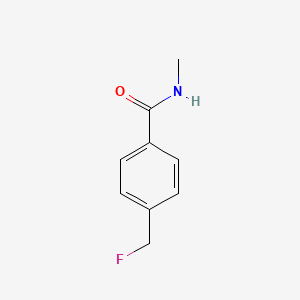
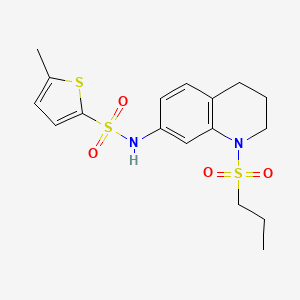
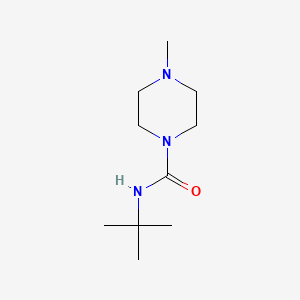
![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)
![1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-7-{2-[(4-methylphenyl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2841906.png)
![2-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2841907.png)